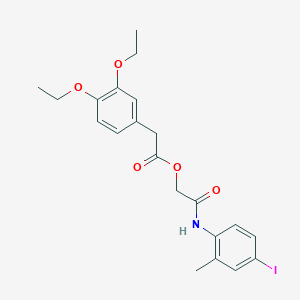![molecular formula C22H24N6 B284007 N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine is a synthetic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves the inhibition of PTP1B. PTP1B is an enzyme that negatively regulates insulin signaling, and inhibition of this enzyme can improve glucose homeostasis in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its inhibitory activity against PTP1B. Inhibition of this enzyme can lead to improved glucose uptake and utilization in the body, which can have beneficial effects in the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine is its potential as a tool compound for the study of PTP1B inhibition. However, its limitations include its relatively low potency and selectivity, which may limit its usefulness in certain experimental settings.
Orientations Futures
For the study of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine include the development of more potent and selective inhibitors of PTP1B, as well as the investigation of its potential in the treatment of other diseases, such as cancer and obesity.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its inhibitory activity against PTP1B makes it a promising tool compound for the study of this enzyme and its potential as a therapeutic target. However, further research is needed to fully explore its potential in the treatment of diseases such as type 2 diabetes, cancer, and obesity.
Méthodes De Synthèse
The synthesis of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves the reaction of 4-(dimethylamino)aniline and 6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is reduced to the desired amine product.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.
Propriétés
Formule moléculaire |
C22H24N6 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
4-N,4-N-dimethyl-1-N-[6-methyl-1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H24N6/c1-16-24-21(26-18-9-11-19(12-10-18)27(2)3)20-15-23-28(22(20)25-16)14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,24,25,26) |
Clé InChI |
OFFZEQUXVSSHQR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2CCC3=CC=CC=C3)C(=N1)NC4=CC=C(C=C4)N(C)C |
SMILES canonique |
CC1=NC(=C2C=NN(C2=N1)CCC3=CC=CC=C3)NC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![2-Methylpropyl 4-{[5-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B283935.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)


